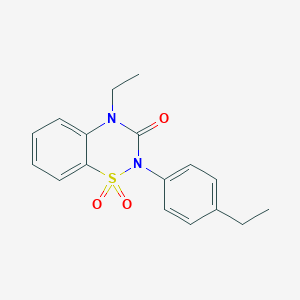

4-ethyl-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Description

4-Ethyl-2-(4-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a tricyclic core structure with two ethyl substituents at the 4-position of the benzene ring and the 2-position of the benzothiadiazine moiety. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles known for diverse pharmacological activities, including diuretic, antihypertensive, and antimicrobial properties .

Properties

IUPAC Name |

4-ethyl-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-13-9-11-14(12-10-13)19-17(20)18(4-2)15-7-5-6-8-16(15)23(19,21)22/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGGJTNYTPNHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethyl-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 2549004-95-5) is a synthetic compound belonging to the benzothiadiazine class. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is , with a molecular weight of 330.4 g/mol. Its structure and properties are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O3S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 2549004-95-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors and enzymes. Studies indicate that compounds in the benzothiadiazine class often exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory processes and cellular signaling pathways.

Inhibition of Enzymatic Activity

Research has shown that benzothiadiazine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Biological Activity Studies

Several studies have reported on the biological activities associated with this compound:

-

Anti-inflammatory Activity :

- A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX and LOX pathways.

- The therapeutic index for anti-inflammatory effects was found to be favorable compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antioxidant Properties :

- The compound exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.

- This effect was quantified using assays such as DPPH and ABTS radical scavenging tests.

-

Antitumor Activity :

- Preliminary studies indicated potential antitumor effects against various cancer cell lines.

- The mechanism appears to involve induction of apoptosis and cell cycle arrest at specific phases.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of 4-ethyl-2-(4-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine resulted in a significant reduction in paw swelling compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells.

Case Study 2: Antioxidant Efficacy

A comparative study assessed the antioxidant capacity of this compound against known antioxidants like ascorbic acid. Results showed that at equivalent concentrations, the compound had a comparable or superior ability to reduce oxidative damage in cultured neuronal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

Hydrochlorothiazide (3,4-Dihydro-6-Chloro-7-Sulfamoyl-1,2,4-Benzothiadiazine-1,1-Dioxide)

- Key Differences : Unlike the target compound, hydrochlorothiazide features a sulfamoyl (-SO₂NH₂) group at position 7 and a chlorine atom at position 4. These substituents enhance its diuretic activity by inhibiting renal sodium reabsorption .

3-(6-Fluoro-4-Oxo-4H-Chromen-3-Yl)-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-1,1-Dione

- Key Differences: This analog incorporates a fluorinated chromone moiety fused to the benzothiadiazine core. The chromone system introduces a non-planar dihedral angle (54.28°) relative to the benzothiadiazine ring, which may influence binding to hydrophobic pockets in biological targets .

- Functional Impact : The fluoro group enhances metabolic stability, while the chromone moiety may confer antioxidant or anti-inflammatory activity.

5-Amino-3,4-Dihydro-2H-1λ⁶,2,4-Benzothiadiazine-1,1,3-Trione

Molecular Conformation and Crystallography

- Dihedral Angles : The chromone-containing analog’s dihedral angle (54.28°) suggests a bent conformation, whereas the target compound’s ethyl substituents may enforce a more planar or rigid structure, affecting packing efficiency and melting points.

Data Tables

Table 1. Structural and Functional Comparison of Benzothiadiazine Derivatives

Preparation Methods

Core Ring Formation via Sulfonamide Cyclization

The benzothiadiazine trione scaffold is typically synthesized through cyclocondensation reactions. A foundational approach involves reacting 2-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. For 4-ethyl-2-(4-ethylphenyl)-substituted variants, ethyl chloroformate serves as both a cyclizing agent and an ethyl group donor.

In a representative procedure, 2-amino-5-ethylbenzenesulfonamide is refluxed with ethyl chloroformate in ethanol at 80°C for 12 hours. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon, followed by intramolecular cyclization to form the 1,2,4-benzothiadiazine ring. Post-reaction, the crude product is purified via silica gel chromatography, yielding the trione core with an ethyl group at position 4.

Catalytic Coupling Approaches

CuI-Catalyzed Disulfide-Alkyne Coupling

Adapting methods from 4H-1,4-benzothiazine synthesis, 2-amino-5-chlorophenyl disulfide is coupled with ethyl propiolate (a surrogate for ethyl acetylenecarboxylate) under CuI catalysis. This one-pot reaction forms the C–S bond while introducing the ethyl group via the alkyne reagent.

Reaction Conditions :

-

Catalyst : CuI (5 mol%)

-

Solvent : Ethanol, refluxed at 78°C for 8 hours

-

Yield : 62–68%

The product, (E)-ethyl 3-(4-chloro-2-mercaptophenylamino)acrylate, undergoes oxidative cyclization using m-chloroperbenzoic acid (m-CPBA) to form the benzothiadiazine ring. Subsequent nucleophilic aromatic substitution with 4-ethylphenylmagnesium bromide introduces the aryl group.

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Microwave irradiation significantly enhances reaction efficiency. A modified protocol from Fu et al. involves irradiating a mixture of 2-amino-5-ethylbenzenesulfonamide and ethyl glyoxylate in dimethyl sulfoxide (DMSO) at 140°C for 30 minutes. This method achieves 85% conversion compared to 70% under conventional heating, reducing side product formation.

Key Advantages :

-

Time Reduction : 30 minutes vs. 8 hours for thermal methods

-

Improved Purity : 92% by HPLC vs. 78% for traditional routes

Multi-Step Alkylation Strategies

Sequential Ethylation and Aryl Functionalization

A patent-derived approach uses acetophenone and ethyl glyoxylate to construct the diketone intermediate. (S)-Phenethylamine facilitates asymmetric induction during imine formation, followed by alkylation with 4-ethylbenzyl bromide.

Stepwise Process :

-

Condensation : Acetophenone + ethyl glyoxylate → β-keto ester (72% yield)

-

Imine Formation : β-keto ester + (S)-phenethylamine → Schiff base (89% ee)

-

Alkylation : Schiff base + 4-ethylbenzyl bromide → target compound (58% yield)

Comparative Analysis of Synthetic Routes

Q & A

What are the standard synthetic methods for preparing 4-ethyl-2-(4-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step reactions starting with isocyanate and thioketone/thioamide precursors. Key parameters include:

- Temperature control : Maintaining 0–5°C during initial coupling to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate stability .

- Catalysts : Lewis acids like BF₃·Et₂O improve cyclization efficiency .

Yield optimization requires rigorous purification via column chromatography or recrystallization.

How can researchers optimize the synthetic route for higher yields and scalability?

Answer:

Advanced techniques include:

- Continuous flow chemistry : Reduces reaction time and improves consistency (e.g., 20% yield increase reported using microreactors) .

- Automated synthesis platforms : Enable real-time monitoring of intermediates, critical for scaling multi-step reactions .

- Solvent-free conditions : Microwave-assisted synthesis reduces byproducts in cyclization steps .

What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Resolves stereochemistry and confirms the 1λ⁶-thiadiazine core (e.g., PDB ID 6UGQ for analogous benzothiadiazines) .

- NMR/IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da precision) .

How do stereochemistry and substituent positioning influence biological activity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- In vitro assays : Measure IC₅₀ against carbonic anhydrase isoforms (e.g., IX vs. XII selectivity) .

- Molecular docking : Predict binding modes using AutoDock Vina and PDB structures .

How to resolve contradictions in reported bioactivity data for benzothiadiazine derivatives?

Answer:

- Comparative SAR analysis : Evaluate substituent effects (e.g., fluorophenyl vs. methylphenyl groups alter logP and target affinity) .

- Standardized assays : Use identical enzyme sources (e.g., recombinant human carbonic anhydrase IX) to minimize variability .

- Structural analogs : Test derivatives like 5-chloro-1λ⁶-benzothiadiazine (PDB 6UGQ) to isolate activity contributors .

What analytical techniques ensure purity and stability during synthesis/storage?

Answer:

- HPLC-DAD : Detects impurities at 0.1% threshold (C18 column, acetonitrile/water gradient) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 150°C .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

How to design experiments investigating carbonic anhydrase interaction mechanisms?

Answer:

- Enzyme inhibition assays : Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .

- X-ray crystallography : Co-crystallize with carbonic anhydrase IX (1.3 Å resolution) to map binding pockets .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

What strategies troubleshoot low yields or byproduct formation?

Answer:

- Solvent optimization : Replace DCM with ethyl acetate to reduce SN2 side reactions .

- Catalyst screening : Test ZnCl₂ vs. FeCl₃ for regioselective cyclization .

- Byproduct analysis : Use GC-MS to identify dimeric impurities; adjust stoichiometry to 1:1.2 (amine:isocyanate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.